molecular formula C9H17N3 B13316219 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine

3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13316219
M. Wt: 167.25 g/mol
InChI Key: UUGFJPQCMHOEOI-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1228932-90-8) is a pyrazole derivative characterized by a 2,2-dimethylpropyl (neopentyl) group at position 3 and a methyl group at position 4 of the pyrazole ring. Its molecular formula is C₁₀H₁₉N₃, with a molar mass of 181.28 g/mol .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6-7(5-9(2,3)4)11-12-8(6)10/h5H2,1-4H3,(H3,10,11,12)

InChI Key

UUGFJPQCMHOEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones, followed by alkylation to introduce the 2,2-dimethylpropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous pyrazol-amine derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Implications
3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine 3: Neopentyl; 4: Methyl C₁₀H₁₉N₃ 181.28 High steric bulk at position 3; potential crystallinity challenges
4-Isopropyl-1H-pyrazol-3-amine 4: Isopropyl C₆H₁₁N₃ 125.17 Compact structure; increased solubility due to lower molecular weight
5-(1,2-Dimethylpropyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine 4: Isobutyl; 5: 1,2-Dimethylpropyl C₁₂H₂₃N₃ 209.33 Bulky substituents may hinder intermolecular interactions
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine 1: Isobutyl; 5: Isopropyl C₁₀H₁₈N₃ 180.27 Altered substitution pattern affects amine reactivity and binding

Key Structural Differences and Implications

Steric Effects :

  • The neopentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like isopropyl or methyl. This may reduce its ability to participate in intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in crystal packing and receptor binding .
  • In contrast, 4-isopropyl-1H-pyrazol-3-amine (C₆H₁₁N₃) has a less bulky structure, likely enhancing solubility and facilitating faster reaction kinetics in synthetic pathways .

Hydrogen-Bonding Potential: The amine group at position 5 in the target compound can act as both a donor and acceptor in hydrogen bonds. However, steric shielding from the neopentyl group may limit its accessibility compared to derivatives with less bulky substituents (e.g., 4-isopropyl-1H-pyrazol-3-amine) . Compounds like 5-(1,2-dimethylpropyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine (C₁₂H₂₃N₃) feature dual bulky groups, which could further disrupt hydrogen-bonding networks, as observed in graph set analyses of similar structures .

Synthetic Considerations :

  • Synthesis of the target compound may require optimized conditions due to steric hindrance. For example, reactions involving alkyl halides or nucleophilic substitutions might proceed slower compared to derivatives with smaller substituents, as seen in the synthesis of related pyrazoles in .
  • Derivatives like 1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (C₁₀H₁₈N₃) demonstrate how substitution at position 1 (rather than 3) can alter reactivity, necessitating tailored synthetic approaches .

Crystallography and Molecular Packing

  • The neopentyl group in the target compound may complicate crystallization due to steric clashes, requiring advanced crystallographic software (e.g., SHELXL) for structure refinement .
  • In contrast, 4-isopropyl-1H-pyrazol-3-amine’s simpler structure could yield more predictable crystal lattices, as inferred from studies on hydrogen-bonding patterns in small molecules .

Pharmacological Relevance

  • While specific pharmacological data for the target compound are absent in the evidence, structural analogs like 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine () suggest that substituent bulk and positioning influence bioactivity. The neopentyl group might enhance metabolic stability but reduce binding affinity to certain targets .

Biological Activity

3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that enhance its bioactivity. The molecular formula is C10H16N4C_{10}H_{16}N_4, and it has a molecular weight of approximately 184.25 g/mol. The structural characteristics include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : A branched alkyl group (2,2-dimethylpropyl) at the 3-position and a methyl group at the 4-position.

Biological Activity

Research indicates that 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine exhibits several biological activities:

  • Antibacterial Activity : The compound has shown potential as an antibacterial agent by inhibiting bacterial cell wall synthesis. Studies suggest that it interacts with bacterial enzymes critical for cell wall formation, thereby impeding growth and proliferation.
  • Enzyme Inhibition : It has been found to inhibit various enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within microbial cells or cancerous tissues, making it a candidate for further pharmacological exploration.
  • Potential Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. Its effects on specific cancer cell lines have been evaluated, showing promising results in inhibiting cell growth.

The biological activity of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to bind to active sites on target proteins, leading to altered biochemical pathways. This binding can prevent the normal function of enzymes or receptors, contributing to its antibacterial and anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity and potential applications:

Compound NameStructureUnique Features
3,5-DimethylpyrazoleStructureLacks branched alkyl group; studied for coordination chemistry.
1-Methyl-3-(2-methylpropyl)pyrazoleStructureSimilar alkyl substitution but different methylation pattern; potential use in agrochemicals.
4-Methyl-1H-pyrazoleStructureSimpler structure; often used as a building block in organic synthesis.

The distinct substitution pattern of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine contributes to its enhanced stability and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Properties : A study demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as an antibacterial agent.
  • Anticancer Activity Evaluation : In vitro tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

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